molecular formula C24H26N4O B2667020 N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide CAS No. 2309802-42-2

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide

货号: B2667020
CAS 编号: 2309802-42-2
分子量: 386.499
InChI 键: DDLCTXYRKCKNRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O and its molecular weight is 386.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide (referred to as compound A) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a pyridazine moiety. The specific arrangement of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of compound A can be summarized in the following key areas:

  • Receptor Binding Affinity :
    • Compound A has been studied for its interaction with various receptors, particularly those involved in neurological pathways. Its structure suggests potential binding to muscarinic receptors, which are implicated in cognitive functions and could be targeted for treating neurological disorders .
  • Antagonistic Properties :
    • Preliminary studies indicate that compound A may act as an antagonist at certain receptor sites, which can modulate neurotransmitter release and influence neuronal excitability. This property is particularly relevant in the context of psychiatric and neurodegenerative diseases .
  • Inhibition of Enzymatic Activity :
    • Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies of compound A reveal that modifications to its chemical structure significantly affect its biological potency. For instance:

  • Substituent Variations : The introduction of different alkyl or aryl groups on the piperidine ring can enhance receptor selectivity and binding affinity. Research indicates that N-benzyl substitutions are critical for maintaining activity against specific receptors .
  • Pyridazine Modifications : Alterations to the pyridazine moiety have been shown to impact the compound's pharmacokinetics and overall efficacy, suggesting that this part of the molecule plays a vital role in its biological activity .

In vitro Studies

In vitro assays have demonstrated that compound A exhibits significant activity against specific cell lines, indicating potential anti-cancer properties. For example, studies have shown that derivatives similar to compound A can inhibit cell proliferation in various cancer models, with IC50 values in the low micromolar range .

Case Study: Neurological Effects

A notable case study involving compound A examined its effects on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities when administered at specific doses, highlighting its potential as a therapeutic agent for cognitive disorders .

Data Summary

Activity Type Description Reference
Receptor BindingPotential antagonist at muscarinic receptors
Enzymatic InhibitionInhibits acetylcholinesterase
Anticancer ActivityInhibits cell proliferation in cancer models
Cognitive EnhancementImproves memory retention in animal studies

科学研究应用

Pharmacological Properties

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide exhibits several pharmacological activities that make it a candidate for drug development:

  • Antagonistic Activity : This compound has been studied for its antagonistic effects on chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies indicate that modifications to the benzyl and piperidine moieties can enhance binding potency and selectivity for these receptors, which are implicated in inflammatory responses and allergic reactions .
  • Neuroprotective Effects : Research has highlighted the neuroprotective potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown efficacy in inhibiting cholinesterase and monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

Modification Effect on Activity
N-benzyl substitutionIncreases selectivity for CCR3 antagonism
Piperidine modificationsEnhances cholinesterase inhibition
6-Methylpyridazine moietyContributes to neuroprotective effects

These modifications have been systematically analyzed to identify the most effective configurations for enhancing therapeutic efficacy while minimizing side effects.

Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

3.1. Treatment of Inflammatory Diseases

Due to its action as a CCR3 antagonist, this compound could be developed for treating conditions characterized by excessive inflammation and allergic responses, such as asthma and rhinitis.

3.2. Neurodegenerative Disorders

Given its ability to inhibit key enzymes involved in neurotransmitter breakdown, this compound may serve as a lead compound in developing treatments for Alzheimer's disease and other neurodegenerative conditions.

3.3. Antimycobacterial Activity

Recent studies on related pyridazine compounds have shown promising results against Mycobacterium tuberculosis, indicating that further exploration of N-benzyl derivatives could lead to new antimycobacterial agents .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • CCR3 Antagonism : A study demonstrated that structurally similar benzylpiperidines exhibited low nanomolar binding affinities for CCR3, providing a foundation for developing targeted therapies for allergic inflammation .
  • Neuroprotective Mechanisms : Research indicated that piperidine derivatives can protect neuronal cells from oxidative stress by modulating cholinergic activity, thereby supporting their potential use in neurodegenerative disease treatment .

属性

IUPAC Name

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-19-14-15-23(26-25-19)27-16-8-11-21(18-27)24(29)28(22-12-6-3-7-13-22)17-20-9-4-2-5-10-20/h2-7,9-10,12-15,21H,8,11,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLCTXYRKCKNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。